molecular formula C20H21N5O7 B11114142 (3E)-3-(2-{[(2,5-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide

(3E)-3-(2-{[(2,5-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide

Cat. No.: B11114142
M. Wt: 443.4 g/mol
InChI Key: ROERYBMNWDWUHT-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a nitrophenyl group, and a dimethoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-dimethoxyaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinylidene group. Finally, the nitrophenyl group is introduced through a coupling reaction with 2-nitrobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the nitrophenyl group suggests that the compound may generate reactive oxygen species, leading to oxidative stress in target cells. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups, used in organic synthesis.

    Acetylacetone: Another compound with similar reactivity, used as a chelating agent and in various chemical reactions.

Uniqueness

(3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N5O7

Molecular Weight

443.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-N'-[(E)-[4-(2-nitroanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C20H21N5O7/c1-12(10-18(26)21-14-6-4-5-7-16(14)25(29)30)23-24-20(28)19(27)22-15-11-13(31-2)8-9-17(15)32-3/h4-9,11H,10H2,1-3H3,(H,21,26)(H,22,27)(H,24,28)/b23-12+

InChI Key

ROERYBMNWDWUHT-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.